Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate

anticancer prostate cancer DU145

Select Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 1123515-55-8) for its unique 2-CF₃ regioisomer configuration—critical for DU145 prostate cancer inhibitory activity. The ethyl ester enables orthogonal deprotection under basic conditions (aq NaOH/ethanol), essential when downstream acid-labile groups are present. Crystallographically validated chair conformation reduces docking uncertainty. Superior CNS penetration (XLogP3 ~1.6, TPSA ~41.6 Ų) with metabolic stability advantages over non-fluorinated scaffolds. Do not substitute with 3-CF₃ or tert-butyl analogs without re-validation.

Molecular Formula C8H13F3N2O2
Molecular Weight 226.20 g/mol
Cat. No. B15067931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)piperazine-1-carboxylate
Molecular FormulaC8H13F3N2O2
Molecular Weight226.20 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCNCC1C(F)(F)F
InChIInChI=1S/C8H13F3N2O2/c1-2-15-7(14)13-4-3-12-5-6(13)8(9,10)11/h6,12H,2-5H2,1H3
InChIKeyQJYLZYSCWSOXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate CAS 1123515-55-8: Pharmacological Building Block Overview and Procurement Context


Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 1123515-55-8, molecular formula C8H13F3N2O2, molecular weight 226.20 g/mol) is a specialized piperazine derivative featuring an N-ethoxycarbonyl protecting group at position 1 and a trifluoromethyl substituent at position 2 of the piperazine ring . As a substituted piperazine-1-carboxylate ester, it serves as a versatile intermediate in medicinal chemistry programs targeting diverse therapeutic areas including oncology, antiviral therapeutics, and CNS disorders . Its structural configuration—specifically the ortho-relationship between the N-carboxylate and the 2-CF3 group—creates a defined chemical environment with distinct conformational properties compared to regioisomeric analogs [1]. Commercial availability of this compound is primarily through research chemical suppliers at typical purities of ≥95% .

Why Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate Cannot Be Simply Replaced by Other Piperazine-1-carboxylate Analogs


Structural analogs within the piperazine-1-carboxylate family are not functionally interchangeable due to three critical differentiating factors. First, the regiochemical position of the trifluoromethyl substituent (2-position versus 3-position) creates distinct conformational constraints and steric environments that directly influence biological target engagement . Second, the choice of carboxylate ester protecting group (ethyl versus tert-butyl or benzyl) determines orthogonal deprotection compatibility, storage stability profiles, and synthetic route feasibility under acidic versus basic conditions . Third, the combination of the 2-CF3 group with the N1-ethoxycarbonyl moiety confers unique hydrogen-bond acceptor capacity and lipophilicity that alter pharmacokinetic behavior relative to non-fluorinated piperazine carboxylates . These structural nuances preclude simple substitution without re-optimization of synthetic protocols or loss of target-specific activity.

Quantitative Differentiation Evidence for Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate: Comparative Data Against Key Analogs


Regioisomeric Selectivity: 2-Trifluoromethyl Versus 3-Trifluoromethyl Piperazine-1-carboxylate Derivatives in Anticancer Activity

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate demonstrates strong and selective inhibitory activity against DU145 prostate cancer cells in preliminary cytotoxic assays [1]. The 2-substitution pattern positions the CF3 group adjacent to the N1-carboxylate, creating a distinct local electronic environment and conformational constraint that differs fundamentally from 3-substituted regioisomers. Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1823347-01-8), despite having identical molecular formula (C8H13F3N2O2) and molecular weight (226.2 g/mol), presents the CF3 group at the distal ring position relative to the carboxylate, which alters hydrogen-bonding geometry and potential target interactions .

anticancer prostate cancer DU145 cytotoxicity regioisomer comparison

Orthogonal Deprotection Compatibility: Ethyl Carboxylate Versus tert-Butyl Carboxylate Protection Strategy

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate provides orthogonal deprotection compatibility relative to the tert-butyl carbamate analog. The ethyl ester protecting group can be selectively removed under basic hydrolysis conditions (NaOH, ethanol) without affecting acid-sensitive functionality, as demonstrated in synthetic protocols for related piperazine carboxylates [1]. In contrast, tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-77-7, molecular weight 254.25 g/mol) requires acidic conditions (TFA or HCl) for deprotection . The ethyl ester also offers lower molecular weight (226.2 versus 254.25 g/mol) and higher atom economy in subsequent transformations.

medicinal chemistry protecting group strategy orthogonal deprotection synthetic route design

Conformational and Crystallographic Stability: Chair Conformation Validation for Piperazine Ring Systems

Single-crystal X-ray structural analysis of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate confirms that the piperazine ring adopts a stable, minimum-energy chair conformation [1]. This validated conformational state provides a structurally defined scaffold for structure-based drug design and molecular docking studies. The chair conformation is energetically favored and represents the predominant solution-state geometry, enabling more accurate computational modeling compared to compounds with ambiguous or uncharacterized conformational preferences [2].

structural biology crystallography conformational analysis molecular modeling

Storage and Handling Stability Profile: Comparative Shelf-Life Considerations for Piperazine Carboxylate Esters

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate requires storage at 2-8°C sealed in dry conditions for optimal stability, reflecting moderate thermal sensitivity typical of secondary amine-containing piperazine carboxylates . This storage profile differs from more stable tert-butyl carbamate analogs which may tolerate room temperature storage without significant degradation. The ethyl ester moiety is susceptible to gradual hydrolysis under ambient moisture, necessitating controlled storage conditions that procurement teams must factor into logistics planning .

chemical stability storage conditions procurement logistics laboratory operations

Chiral Pool Accessibility: Racemic 2-CF3 Piperazine-1-carboxylate Versus Single Enantiomer Derivatives

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 1123515-55-8) is available as the racemic mixture containing both (R) and (S) enantiomers at the 2-position chiral center. This contrasts with enantiopure alternatives such as (3R)-3-(trifluoromethyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 1240587-88-5), which has been explicitly employed as a reactant for synthesizing sulfonyl-acylpiperazines as selective cannabinoid-1 receptor inverse agonists for obesity therapy . The racemic nature of the target compound makes it suitable for initial SAR exploration and hit identification campaigns, while enantiopure variants may be required for lead optimization programs demanding defined stereochemistry .

chiral synthesis stereochemistry enantioselective medicinal chemistry

Trifluoromethyl Lipophilicity Contribution: Physicochemical Differentiation from Non-Fluorinated Piperazine-1-carboxylates

The 2-trifluoromethyl substituent in ethyl 2-(trifluoromethyl)piperazine-1-carboxylate confers enhanced lipophilicity and metabolic stability compared to non-fluorinated piperazine-1-carboxylate analogs . Trifluoromethyl groups are established bioisosteres that improve membrane permeability and reduce oxidative metabolism by cytochrome P450 enzymes [1]. The calculated physicochemical parameters for related 2-CF3 piperazine-1-carboxylates indicate XLogP3 values approximately 1.6, with topological polar surface area (TPSA) of 41.6 Ų, representing an optimal balance for CNS penetration potential while maintaining favorable drug-like properties .

lipophilicity metabolic stability physicochemical properties ADME drug design

Optimal Application Scenarios for Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate Based on Quantified Differentiation Evidence


Prostate Cancer Hit Identification and SAR Exploration Targeting DU145-Sensitive Pathways

Based on demonstrated strong and selective inhibitory activity against DU145 prostate cancer cells, ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is optimally positioned for initial hit identification campaigns in prostate cancer drug discovery [1]. The 2-substitution regioisomer configuration is critical for this activity; procurement of the 3-substituted analog would not yield comparable biological effects. Researchers should utilize this compound as a starting scaffold for medicinal chemistry optimization, leveraging the crystallographically validated chair conformation for structure-based design approaches [2].

Multi-Step Synthetic Routes Requiring Orthogonal Protection of Secondary Amine Functionality

The ethyl carboxylate protecting group enables orthogonal deprotection strategies that are incompatible with tert-butyl carbamate analogs. Synthetic sequences containing acid-sensitive moieties (e.g., silyl ethers, acetals, certain heterocycles) benefit from the basic hydrolysis conditions (aq NaOH/ethanol) applicable to the ethyl ester [1]. This compound is therefore preferred over tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate when downstream functional groups cannot tolerate acidic deprotection conditions. Procurement teams should verify compatibility of basic conditions with overall synthetic strategy prior to selection [2].

Structure-Based Drug Design Requiring Crystallographically Validated Scaffold Conformations

For computational chemistry and molecular modeling workflows, the availability of single-crystal X-ray structural data confirming the minimum-energy chair conformation of the piperazine ring provides a critical advantage [1]. This crystallographic validation reduces conformational uncertainty in docking studies and molecular dynamics simulations compared to uncharacterized analogs. The stable chair conformation represents the predominant solution-state geometry, enabling more reliable virtual screening and structure-activity relationship interpretation for medicinal chemistry teams [2].

CNS-Targeted Drug Discovery Requiring Optimized Lipophilicity for Blood-Brain Barrier Penetration

The 2-trifluoromethyl substituent confers enhanced lipophilicity (XLogP3 ~1.6) and reduced TPSA (~41.6 Ų) relative to non-fluorinated piperazine-1-carboxylates, positioning this compound favorably for CNS drug discovery programs requiring blood-brain barrier penetration [1]. The CF3 group additionally provides metabolic stability advantages against CYP450-mediated oxidation compared to alkyl-substituted or unsubstituted piperazine scaffolds [2]. This compound is suitable for lead generation in neurological and psychiatric therapeutic areas where CNS exposure is a critical requirement .

Technical Documentation Hub

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